molecular formula C14H16O3 B14402274 Acetic acid;1-phenylhex-1-en-4-yn-3-ol CAS No. 87639-27-8

Acetic acid;1-phenylhex-1-en-4-yn-3-ol

Cat. No.: B14402274
CAS No.: 87639-27-8
M. Wt: 232.27 g/mol
InChI Key: AYXADINQXZVJLE-UHFFFAOYSA-N
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Description

Acetic acid;1-phenylhex-1-en-4-yn-3-ol is a chemical compound with the molecular formula C12H14O. It is also known by other names such as 1-phenyl-1-hexyn-3-ol and 1-phenylhex-1-yn-3-ol . This compound is characterized by the presence of a phenyl group attached to a hexyn-3-ol structure, which includes both an alkyne and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylhex-1-en-4-yn-3-ol can be achieved through various organic reactions. One common method involves the reaction of phenylacetylene with hexanal in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1-phenylhex-1-en-4-yn-3-ol .

Chemical Reactions Analysis

Types of Reactions

1-Phenylhex-1-en-4-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylhex-1-en-4-yn-3-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylhex-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylhex-1-en-4-yn-3-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. Its phenyl group also provides additional reactivity and potential for biological interactions .

Properties

CAS No.

87639-27-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

acetic acid;1-phenylhex-1-en-4-yn-3-ol

InChI

InChI=1S/C12H12O.C2H4O2/c1-2-6-12(13)10-9-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-10,12-13H,1H3;1H3,(H,3,4)

InChI Key

AYXADINQXZVJLE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C=CC1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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